molecular formula C18H18Br2O3 B14806961 4-Bromo-5-methyl-2-(propan-2-yl)phenyl 3-bromo-4-methoxybenzoate

4-Bromo-5-methyl-2-(propan-2-yl)phenyl 3-bromo-4-methoxybenzoate

Cat. No.: B14806961
M. Wt: 442.1 g/mol
InChI Key: KSJLUBPFUSPPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-isopropyl-5-methylphenyl 3-bromo-4-methoxybenzoate is an organic compound with the molecular formula C18H18Br2O3 and a molecular weight of 442.14 . This compound is characterized by the presence of bromine, isopropyl, methyl, and methoxy groups attached to a phenyl and benzoate structure. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 4-bromo-2-isopropyl-5-methylphenyl 3-bromo-4-methoxybenzoate involves several steps. One common method includes the bromination of 2-isopropyl-5-methylphenol followed by esterification with 3-bromo-4-methoxybenzoic acid . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step may require a catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Chemical Reactions Analysis

4-bromo-2-isopropyl-5-methylphenyl 3-bromo-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-2-isopropyl-5-methylphenyl 3-bromo-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-isopropyl-5-methylphenyl 3-bromo-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine atoms and ester groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-bromo-2-isopropyl-5-methylphenyl 3-bromo-4-methoxybenzoate include:

Properties

Molecular Formula

C18H18Br2O3

Molecular Weight

442.1 g/mol

IUPAC Name

(4-bromo-5-methyl-2-propan-2-ylphenyl) 3-bromo-4-methoxybenzoate

InChI

InChI=1S/C18H18Br2O3/c1-10(2)13-9-14(19)11(3)7-17(13)23-18(21)12-5-6-16(22-4)15(20)8-12/h5-10H,1-4H3

InChI Key

KSJLUBPFUSPPPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.